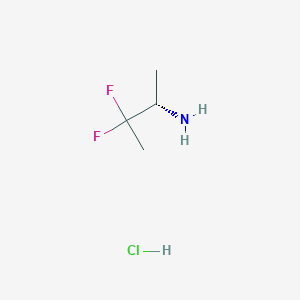

(S)-3,3-Difluorobutan-2-amine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3,3-Difluorobutan-2-amine HCl is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral molecule that has two enantiomers, (R)-3,3-Difluorobutan-2-amine and (S)-3,3-Difluorobutan-2-amine. In

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

A significant application of compounds related to "(S)-3,3-Difluorobutan-2-amine HCl" is in asymmetric synthesis. For instance, the asymmetric intermolecular addition of non-acidic C–H bonds to imines, facilitated by specific activating substituents and catalyzed by Rh(III), represents a notable advancement in the field. This process yields highly enantiomerically enriched amine hydrochlorides, crucial for developing pharmaceuticals and fine chemicals (Wangweerawong, Bergman, & Ellman, 2014).

Environmental and Materials Science

In environmental and materials science, research has focused on the emissions and impact of related fluorinated compounds. For example, HFC-365mfc, a chlorine-free substitute for certain foam blowing agents, has been studied for its atmospheric presence and potential environmental effects. Such studies are crucial for understanding the lifecycle and environmental impact of fluorinated compounds, including those structurally related to "this compound" (Stemmler et al., 2007).

Photocatalytic Applications

Photocatalytic processes involving fluorinated compounds are of interest due to their potential in synthesizing partially fluorinated aromatics. Such methods offer a safe and efficient way to access materials that are pivotal in pharmaceuticals and agrochemical industries, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Senaweera, Singh, & Weaver, 2014).

Advanced Organic Synthesis

Direct synthesis techniques, such as the efficient amidation of carboxylic acids with amines, showcase the utility of fluorinated compounds in creating complex organic molecules. These methods highlight the role of fluorinated reagents in facilitating reactions that are pivotal in drug development and materials science (Lanigan, Starkov, & Sheppard, 2013).

Adsorption and Removal of Environmental Contaminants

The study of adsorption behaviors of perfluorinated compounds on various adsorbents, including those with amine groups, is critical for environmental remediation efforts. Understanding these interactions can lead to the development of more effective methods for removing harmful perfluorinated pollutants from water and soil (Du et al., 2014).

Propriétés

IUPAC Name |

(2S)-3,3-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMHEZMDGDEDDZ-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)